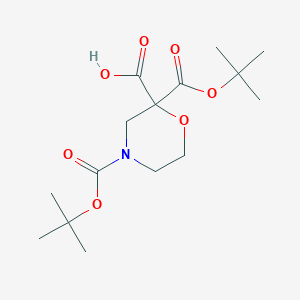

2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Description

2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a morpholine derivative featuring two tert-butoxycarbonyl (Boc) protective groups at positions 2 and 4, alongside a carboxylic acid moiety at position 2. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where Boc groups serve as temporary protective agents for amine functionalities. Its stereochemical complexity and bulky substituents make it valuable for controlled synthetic pathways requiring selective deprotection .

Properties

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO7/c1-13(2,3)22-11(19)15(10(17)18)9-16(7-8-21-15)12(20)23-14(4,5)6/h7-9H2,1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMLPTWDPYQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a catalyst. The process can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl groups can be substituted with other functional groups using various nucleophiles.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the selective formation of various derivatives.

Pharmaceutical Research

The compound is crucial in developing chiral drugs. As a building block for bioactive molecules, it aids in synthesizing compounds with specific biological activities.

Biological Studies

Due to its chiral nature, 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to interact stereospecifically with biological targets enhances its utility in medicinal chemistry.

Industrial Applications

In addition to its role in pharmaceuticals, this compound is utilized in producing specialty chemicals and materials, highlighting its versatility.

Research indicates that 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid possesses significant biological activities:

Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| LRRK2 | Inhibition (potential therapeutic target for neurodegenerative diseases) | |

| Serine Proteases | Potential inhibition | |

| HIV Capsid | Fragment optimization for binding |

Therapeutic Applications

The compound has shown promise in treating neurodegenerative disorders due to its ability to inhibit LRRK2 kinase activity. This inhibition may provide a pathway for developing therapies for conditions like Parkinson's disease and amyotrophic lateral sclerosis.

Parkinson's Disease

Studies have demonstrated that 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid can significantly reduce LRRK2 activity in cellular models, suggesting its potential as a therapeutic agent for Parkinson's disease.

HIV Research

In HIV-related studies, fragments derived from this compound have shown promise in optimizing binding to the HIV capsid protein, which is crucial for viral replication.

Synthesis Overview

The synthesis of 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the following steps:

| Step | Reaction Type | Conditions |

|---|---|---|

| Protection | Boc protection of amine | Acidic conditions |

| Carboxylation | Nucleophilic substitution | Base-mediated reaction |

| Deprotection | Acidic hydrolysis | HCl or TFA |

Mechanism of Action

The mechanism of action of 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid involves the protection of amine groups through the formation of stable carbamate linkages. The tert-butoxycarbonyl groups prevent unwanted reactions at the amine site, allowing for selective transformations elsewhere in the molecule. The protected amine can be deprotected under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Mono-Boc Derivatives

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS 868689-63-8) :

- Structure : Contains a single Boc group at position 4 and a carboxylic acid at position 2.

- Properties : Reduced steric hindrance compared to the bis-Boc derivative, enhancing solubility in polar solvents.

- Applications : Widely used as an intermediate in chiral drug synthesis, such as protease inhibitors .

(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS 884512-77-0) :

Substituted Morpholine Derivatives

- 4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (CID 51358232): Structure: Features a methyl group at position 2 and a Boc group at position 3. Impact: The methyl group introduces conformational rigidity, reducing reactivity compared to Boc-substituted analogs.

6,6-Dimethylmorpholine Derivatives (CAS 1416444-82-0 and 1416445-02-7) :

Physicochemical Properties

Key Observations :

- The bis-Boc derivative exhibits higher molecular weight and steric bulk, reducing solubility but enhancing stability during synthetic steps.

- Mono-Boc derivatives are more versatile in aqueous reaction conditions due to better solubility .

Biological Activity

2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid, often referred to as (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, is a chiral morpholine derivative notable for its potential applications in pharmaceutical research and organic synthesis. This compound exhibits unique biological activities that make it a valuable building block for the development of bioactive molecules.

- Molecular Formula : C₁₀H₁₇NO₅

- Molecular Weight : 231.25 g/mol

- Boiling Point : 263.4 °C

- Flash Point : 99.9 °C

- Refractive Index : 1.431

The biological activity of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is largely attributed to its chiral nature, allowing it to interact with various biological targets in a stereospecific manner. This property is particularly advantageous in the synthesis of chiral drugs, where the specific orientation of molecules can significantly influence their efficacy and safety profiles.

Applications in Pharmaceutical Research

- Chiral Drug Development : The compound serves as an intermediate in the synthesis of chiral pharmaceuticals, enhancing the selectivity and potency of drug candidates .

- Enzyme Mechanism Studies : Its structural characteristics make it suitable for studying enzyme mechanisms and protein-ligand interactions, which are crucial for understanding metabolic pathways and drug action.

- Prokineticin Receptor Antagonists : Research indicates that derivatives of this compound may function as antagonists at prokineticin receptors, which are involved in various physiological processes including pain modulation and circadian rhythm regulation .

In Vitro Studies

A study demonstrated that (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives exhibited significant inhibitory effects on certain cancer cell lines by disrupting mitotic spindle formation, leading to increased cell death in centrosome-amplified cancer cells. This was linked to their ability to bind competitively with mitotic kinesins, a class of proteins essential for cell division .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves protecting the amino group using tert-butoxycarbonyl chloride under controlled conditions to avoid side reactions. Following synthesis, biological evaluation includes assessing its interaction with specific receptors and enzymes through various assays such as calcium flux measurements in cellular models .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Application |

|---|---|---|

| (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | Chiral drug precursor; enzyme studies | Pharmaceutical synthesis |

| (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | Similar properties with different stereochemistry | Potentially different biological interactions |

| Other morpholine derivatives | Varying biological activities depending on substitutions | Diverse applications in medicinal chemistry |

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid with high enantiomeric purity?

Methodological Answer:

- Use stepwise Boc protection with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) and catalytic DMAP.

- Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) and confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the synthesized compound?

Methodological Answer:

- ²H/¹³C NMR : Analyze carbonyl signals (δ ~165-170 ppm for Boc groups) and morpholine ring protons (δ ~3.5-4.5 ppm).

- FT-IR : Verify Boc C=O stretches (~1740 cm⁻¹) and carboxylic acid O-H (~2500-3300 cm⁻¹).

- HRMS : Target [M+H]⁺ at m/z 301.1534 (≤3 ppm error) and monitor fragmentation patterns .

Q. How can chromatographic methods separate diastereomeric impurities during purification?

Methodological Answer:

- Use reverse-phase HPLC (C18 column) with gradient elution (ACN/0.1% TFA in H₂O: 30%→60% over 25 min) at 40°C.

- Optimize flow rate (1.2 mL/min) to achieve baseline separation (ΔRRT ≥0.15). Validate with spiked impurity standards .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

Q. What strategies prevent racemization during Boc protection of the morpholine nitrogen?

Methodological Answer:

- Conduct reactions at -20°C with slow Boc anhydride addition (1.2 eq over 2 hours).

- Maintain pH 8.5-9.0 using N-methylmorpholine and quench with ice-cold citric acid to preserve stereochemistry .

Q. How does variable-temperature NMR (VT-NMR) elucidate conformational stability?

Methodological Answer:

- Perform VT-NMR (233–333 K) in DMSO-d₆, monitoring carbonyl proton shifts (δ 165–170 ppm).

- Calculate activation energy (ΔG‡) for chair-to-chair inversions using Eyring plots and compare with DFT (B3LYP/6-31G*) .

Q. Which computational methods predict nucleophilic reactivity at the carboxylic acid moiety?

Methodological Answer:

- Use DFT (M06-2X/cc-pVTZ) to map electrostatic potential surfaces and calculate Fukui indices.

- Incorporate solvent effects (DMSO) via SMD continuum model. Validate with esterification kinetics .

Q. What accelerated stability study design evaluates Boc group hydrolysis under physiological conditions?

Methodological Answer:

- Stress-test in pH 7.4 buffer at 40°C/75% RH for 28 days. Analyze weekly via HPLC-MS for degradation products (e.g., morpholine-2-carboxylic acid, m/z 129.0433).

- Calculate degradation activation energy using Arrhenius plots .

Key Notes

- Stereochemical Control : Advanced crystallographic and computational methods are critical for resolving chiral centers .

- Analytical Validation : Combine HPLC, HRMS, and NMR to ensure purity and structural fidelity .

- Stability : Boc groups are labile under acidic/physiological conditions; rigorous stability profiling is essential for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.